molecular formula C22H21NO5 B2722171 8-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034597-17-4

8-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2722171
CAS RN: 2034597-17-4
M. Wt: 379.412
InChI Key: ZMUWWJVCZYWFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H21NO5 and its molecular weight is 379.412. The purity is usually 95%.
BenchChem offers high-quality 8-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Polymorphism

Research on chromene derivatives like "4-Oxo-N-phenyl-4H-chromene-2-carboxamide" and its polymorphs has provided detailed insights into their crystal structures, showcasing the importance of these compounds in understanding molecular conformations and interactions in solid states. Such studies are fundamental in the pharmaceutical industry for drug design and development, as crystal structure affects the bioavailability and stability of drugs (Reis et al., 2013).

Fluorescence Properties

The synthesis and characterization of benzo[c]coumarin carboxylic acids highlight the excellent fluorescence properties of certain chromene derivatives in both ethanol solutions and solid states. These properties are particularly relevant for the development of fluorescent probes and materials for optical applications, offering potential in sensors and imaging technologies (Shi et al., 2017).

GPR35 Agonists

Chromene derivatives have been identified as potent and selective agonists for the G protein-coupled receptor GPR35, indicating their potential therapeutic applications. The development of tritium-labeled chromene compounds, such as "6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid," underscores the role of these molecules in studying receptor-ligand interactions and pharmacological profiling (Thimm et al., 2013).

Crystal Structure Determination

The determination of crystal structures of compounds like "8-methoxy-2-oxo-2H-chromene-3-carboxylic acid" provides fundamental insights into the molecular geometry and intermolecular forces of chromene derivatives. Such information is crucial for the design of new materials and drugs with improved properties (Li et al., 2010).

properties

IUPAC Name

8-methoxy-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-26-18-9-5-8-14-10-17(21(25)28-19(14)18)20(24)23-13-22(27-2)11-15-6-3-4-7-16(15)12-22/h3-10H,11-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUWWJVCZYWFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3(CC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

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